molecular formula C11H7F3N2 B8682667 6-Trifluoromethyl-1H-indole-3-acetonitrile

6-Trifluoromethyl-1H-indole-3-acetonitrile

Cat. No. B8682667
M. Wt: 224.18 g/mol
InChI Key: QQKXHUIUBXNMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluoromethyl-1H-indole-3-acetonitrile is a useful research compound. Its molecular formula is C11H7F3N2 and its molecular weight is 224.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Trifluoromethyl-1H-indole-3-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Trifluoromethyl-1H-indole-3-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Trifluoromethyl-1H-indole-3-acetonitrile

Molecular Formula

C11H7F3N2

Molecular Weight

224.18 g/mol

IUPAC Name

2-[6-(trifluoromethyl)-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C11H7F3N2/c12-11(13,14)8-1-2-9-7(3-4-15)6-16-10(9)5-8/h1-2,5-6,16H,3H2

InChI Key

QQKXHUIUBXNMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C2CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Trifluoromethyl-N,N-dimethyl-1H-indole-3-methanamine (1.2 g, 4.95 mmol) and NaCN (0.72 g, 14.86 mmol, 3.0 eq.) were combined with DMF (10 mL) and EtOAc (2 mL). The mixture was heated to reflux for 6 hours, then cooled to rt. The product was extracted with EtOAc and the organic layer was washed with water and dried (MgSO4). The solvent was removed in vacuo to give 0.66 g (60%) of the title compound after column chromatography (Hex:EtOAc 1:1).
Name
6-Trifluoromethyl-N,N-dimethyl-1H-indole-3-methanamine
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
60%

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